N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-ethylbutanamide
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Overview
Description
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-ethylbutanamide is a complex organic compound characterized by its unique benzoxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-ethylbutanamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazine ring, followed by the introduction of the butyl and ethylbutanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-ethylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the oxo group, leading to different reduced forms.
Substitution: The benzoxazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the benzoxazine ring.
Scientific Research Applications
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-ethylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropanecarboxamide
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
Uniqueness
Compared to similar compounds, N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-ethylbutanamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and the benzoxazine ring structure contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C18H26N2O3/c1-4-7-10-20-15-11-14(19-18(22)13(5-2)6-3)8-9-16(15)23-12-17(20)21/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,19,22) |
InChI Key |
DVODZEYRILHQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C(CC)CC |
Origin of Product |
United States |
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